Solvent-Controlled Regioselectivity: 72% Yield of Cyclic Tetraacetate vs. 60% Open-Chain Pentaacetate Under Neat Conditions
Under Cu(OTf)₂-catalyzed acetylation, the choice of solvent dictates whether the reaction produces the cyclic α-L-sorbopyranosyl 1,3,4,5-tetraacetate (target compound 3) or the acyclic keto-L-sorbose 1,3,4,5,6-pentaacetate (2). Using THF as a coordinating solvent with 4.1 equivalents of Ac₂O, compound 3 was obtained in 72% isolated yield with only 2% of pentaacetate 2, whereas neat (solvent-free) conditions with 9.5 equivalents of Ac₂O shifted selectivity to 60% yield of 2 and only 6% of 3 . This represents a >10-fold reversal in product selectivity based solely on solvent identity, enabling procurement of either the tetraacetate or pentaacetate scaffold from the same L-sorbose starting material by selecting appropriate reaction conditions .
| Evidence Dimension | Isolated yield of target tetraacetate (3) vs. acyclic pentaacetate (2) under different solvent conditions |
|---|---|
| Target Compound Data | 72% yield of 3 in THF (4.1 equiv Ac₂O, 1 mol% Cu(OTf)₂, 18 h); 44% yield of 3 in THF (9.5 equiv Ac₂O, 18 h) |
| Comparator Or Baseline | Acyclic keto-L-sorbose pentaacetate (2): 2% yield in THF (4.1 equiv Ac₂O); 60% yield under neat conditions (9.5 equiv Ac₂O, 3 h) |
| Quantified Difference | In THF: 72% (3) vs. 2% (2) → 36-fold selectivity for tetraacetate. Neat: 6% (3) vs. 60% (2) → 10-fold selectivity for pentaacetate. The ratio of 3:2 reverses from 0.1 (neat) to 36 (THF), a net 360-fold change in selectivity. |
| Conditions | Cu(OTf)₂ 1 mol%, Ac₂O, 0 °C to rt; solvent-free vs. THF; isolated yields after column chromatography; data from Tables 1 and 2 of Chen et al. (2026) |
Why This Matters
This demonstrates that 1,3,4,5-tetra-O-acetyl-L-sorbopyranose is not merely a byproduct but can be selectively synthesized as the major product under rational solvent control, giving synthetic chemists a predictable route to the free C2-OH intermediate without requiring orthogonal protecting group strategies.
- [1] Chen, Y.-A.; Dumalaog, J.S.; Chang, C.-H.; Liu, F.-C.; Hung, S.-C. Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega 2026, 11 (3), 4712-4721. View Source
